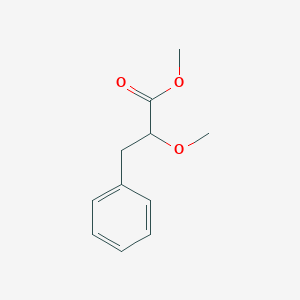![molecular formula C8H17NO4S B14131543 3-Methyl-2-[(propylsulfonyl)amino]butanoic acid CAS No. 1396964-37-6](/img/structure/B14131543.png)
3-Methyl-2-[(propylsulfonyl)amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-[(propylsulfonyl)amino]butanoic acid is an organic compound with the molecular formula C8H17NO4S and a molecular weight of 223.29 g/mol This compound is characterized by the presence of a methyl group, a propylsulfonyl group, and an amino group attached to a butanoic acid backbone
Vorbereitungsmethoden
The synthesis of 3-Methyl-2-[(propylsulfonyl)amino]butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-aminobutanoic acid with propylsulfonyl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-methyl-2-aminobutanoic acid and propylsulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-methyl-2-aminobutanoic acid is dissolved in an appropriate solvent (e.g., dichloromethane), and propylsulfonyl chloride is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours.
Workup: The reaction mixture is washed with water, and the organic layer is separated.
Analyse Chemischer Reaktionen
3-Methyl-2-[(propylsulfonyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the amino group, converting it to a nitro group.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic hydrolysis can cleave the amide bond, yielding the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-[(propylsulfonyl)amino]butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-[(propylsulfonyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target enzyme. For example, it may inhibit enzymes involved in metabolic pathways by binding to their active sites and preventing substrate binding. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-2-[(propylsulfonyl)amino]butanoic acid can be compared with other similar compounds, such as:
3-Amino-2-methylbutanoic acid: This compound lacks the propylsulfonyl group and has different chemical properties and reactivity.
3-Methyl-2-aminobutanoic acid: Similar to the previous compound but without the sulfonyl group, leading to different biological and chemical behavior.
2-[(Propylsulfonyl)amino]butanoic acid: This compound has a similar structure but lacks the methyl group, affecting its overall reactivity and applications.
Eigenschaften
CAS-Nummer |
1396964-37-6 |
|---|---|
Molekularformel |
C8H17NO4S |
Molekulargewicht |
223.29 g/mol |
IUPAC-Name |
3-methyl-2-(propylsulfonylamino)butanoic acid |
InChI |
InChI=1S/C8H17NO4S/c1-4-5-14(12,13)9-7(6(2)3)8(10)11/h6-7,9H,4-5H2,1-3H3,(H,10,11) |
InChI-Schlüssel |
XMKUYVPMMCHTDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)NC(C(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


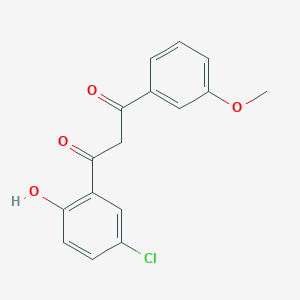
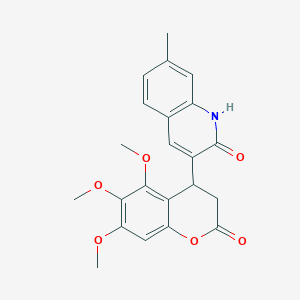

![Methyl 2-[3-(difluoromethyl)-5,6-dihydro-2(4H)-cyclopentapyrazolyl]-4-thiazolecarboxylate](/img/structure/B14131497.png)
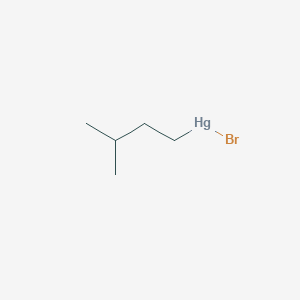
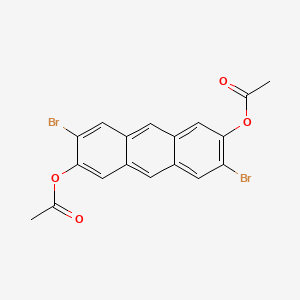
![5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14131512.png)
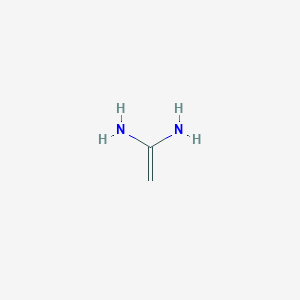
![2-Diazonio-5-[4-[2,3,4-tris[(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy]benzoyl]phenoxy]sulfonylnaphthalen-1-olate](/img/structure/B14131522.png)
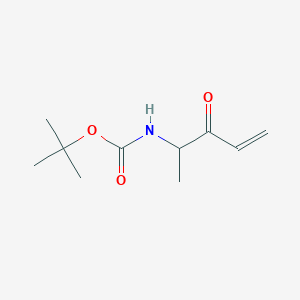
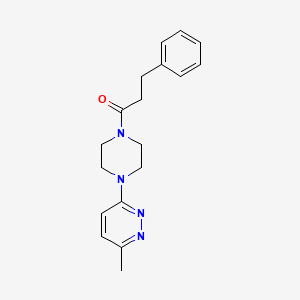
![3-{4-[(Furan-2-yl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14131539.png)
![N-({(5S)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)(2-~13~C,~2~H_3_)acetamide](/img/structure/B14131540.png)
